molecular formula C12H16ClN3 B1480825 1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098023-45-9

1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1480825
CAS No.: 2098023-45-9
M. Wt: 237.73 g/mol
InChI Key: STDLTXKIIRPJQJ-UHFFFAOYSA-N
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Description

The compound “1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole” belongs to a class of compounds known as imidazopyrazoles. These compounds are characterized by an imidazole ring fused with a pyrazole ring . They are known for their wide range of biological activities and are often used as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .


Synthesis Analysis

While specific synthesis methods for this compound are not available, pyrazole derivatives are generally synthesized from primary amines as a limiting reagent . The synthesis involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of an imidazole ring fused with a pyrazole ring, a 2-chloroethyl group attached to one nitrogen of the imidazole ring, and a cyclopentyl group attached to the 6-position of the imidazole ring .


Chemical Reactions Analysis

Pyrazole derivatives can undergo a variety of chemical reactions. For instance, they can participate in direct preparation of N-substituted pyrazoles from primary aliphatic or aromatic amines .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Pyrazole derivatives can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .

Scientific Research Applications

Synthesis and Characterization

  • Studies have demonstrated methodologies for synthesizing imidazo[1,2-b]pyrazole derivatives through intermolecular reactions and have evaluated their molecular structures and properties. For example, the synthesis of pyrazolo[1,5-a]pyrimidine and imidazo[1,2-b]pyrazole derivatives was achieved via intermolecular aza-Wittig reaction, showcasing the versatility of these compounds in chemical synthesis (Barsy & El-Rady, 2006).

Applications in Medicinal Chemistry

  • The design and synthesis of novel compounds with potential anti-diabetic properties have incorporated imidazo[1,2-b]pyrazole scaffolds. For instance, benzimidazole-pyrazoline hybrid molecules were synthesized and tested for their α-glucosidase inhibition activity, indicating the therapeutic potential of such compounds in managing diabetes (Ibraheem et al., 2020).

Structural Studies and Material Science

  • Imidazo[1,2-b]pyrazole derivatives have also been explored for their structural characteristics and potential applications in material science. The crystal structure of ethyl 6-methylsulfanyl-2-phenyl-1H-imidazo[1,2-b]pyrazole monohydrate was analyzed, revealing significant π–π interactions and intermolecular hydrogen bonding, which are critical in the design of molecular materials (Shao, Zhao, & Wang, 2009).

Potential as Anticancer Agents

  • Some studies have focused on the synthesis of imidazo[1,2-b]pyrazole derivatives as potential alkylating anticancer agents. The exploration of their synthesis, structural characterization, and preliminary biological evaluation underscores the ongoing interest in these compounds for therapeutic applications (Murugan, Revathi, Sumathi, Geetha, & Divekar, 2010).

Future Directions

The future research directions for imidazopyrazoles could involve the development of new synthetic methodologies, exploration of their biological activities, and their potential applications in various fields .

Properties

IUPAC Name

1-(2-chloroethyl)-6-cyclopentylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClN3/c13-5-6-15-7-8-16-12(15)9-11(14-16)10-3-1-2-4-10/h7-10H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDLTXKIIRPJQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=NN3C=CN(C3=C2)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-chloroethyl)-6-cyclopentyl-1H-imidazo[1,2-b]pyrazole
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Reactant of Route 6
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